tert-butyl (4S,5R)-4-(hydroxymethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate
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Overview
Description
Tert-butyl (4S,5R)-4-(hydroxymethyl)-6-oxa-9-azaspiro[45]decane-9-carboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
The synthesis of tert-butyl (4S,5R)-4-(hydroxymethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the spirocyclic core, followed by the introduction of functional groups such as the hydroxymethyl and carboxylate groups. Reaction conditions may vary, but common methods include the use of protecting groups, selective reductions, and cyclization reactions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
Tert-butyl (4S,5R)-4-(hydroxymethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-butyl (4S,5R)-4-(hydroxymethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (4S,5R)-4-(hydroxymethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites, altering protein conformation, or affecting signal transduction pathways.
Comparison with Similar Compounds
Tert-butyl (4S,5R)-4-(hydroxymethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate can be compared to other spirocyclic compounds, such as spirooxindoles and spiroketals. Its uniqueness lies in its specific functional groups and stereochemistry, which can impart different chemical and biological properties. Similar compounds include:
- Spirooxindoles
- Spiroketals
- Spirocyclic lactams
These compounds share the spirocyclic core but differ in their functional groups and overall structure, leading to varied applications and properties.
Properties
Molecular Formula |
C14H25NO4 |
---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
tert-butyl (4S,5R)-4-(hydroxymethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)19-12(17)15-7-8-18-14(10-15)6-4-5-11(14)9-16/h11,16H,4-10H2,1-3H3/t11-,14-/m0/s1 |
InChI Key |
LCFKIKKZCFWHFH-FZMZJTMJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@]2(C1)CCC[C@H]2CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1)CCCC2CO |
Origin of Product |
United States |
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